Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate
Description
Nomenclature and Structural Identification
Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate represents a highly functionalized amino acid ester that demonstrates considerable structural complexity and synthetic utility. The compound is systematically identified by the Chemical Abstracts Service number 145451-91-8, establishing its unique chemical identity within international databases. The molecular formula C15H23NO4 corresponds to a molecular weight of 281.35 grams per mole, reflecting the substantial molecular architecture that characterizes this derivative.
The International Union of Pure and Applied Chemistry nomenclature describes this compound as methyl (2R,3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate, emphasizing the critical stereochemical designations that define its three-dimensional structure. Alternative nomenclature systems classify this molecule as (3S)-3-hydroxy-2-(hydroxymethyl)-N-(phenylmethyl)-D-leucine methyl ester, highlighting its relationship to the naturally occurring amino acid leucine. This dual nomenclature approach reflects the compound's position at the intersection of amino acid chemistry and synthetic organic chemistry, where both systematic and descriptive naming conventions provide valuable insights into molecular structure and function.
The structural architecture incorporates multiple functional groups that contribute to its synthetic versatility and biological relevance. The presence of a benzylamino substituent at the 2-position provides aromatic character and potential for π-π interactions, while the hydroxyl group at the 3-position introduces hydrogen bonding capabilities. The hydroxymethyl substituent at the 2-position adds additional complexity and reactivity potential, creating a quaternary carbon center that influences both the molecule's conformational preferences and its synthetic utility. The methyl ester functionality at the carboxyl terminus provides protection for the carboxylic acid group while maintaining potential for further synthetic transformations.
Historical Context of Discovery and Development
The historical development of methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate emerges from the broader evolution of amino acid chemistry and the growing recognition of β-hydroxy-α-amino acids as valuable synthetic intermediates. While specific documentation of the compound's initial discovery remains limited in current literature, its development appears closely tied to advances in asymmetric synthesis and the pharmaceutical industry's increasing demand for enantiomerically pure building blocks. The compound's creation represents part of the systematic exploration of leucine derivatives that began in the latter half of the twentieth century, when researchers recognized the potential of modified amino acids in drug development and materials science.
The synthetic approaches leading to this compound's development likely evolved from established methodologies for amino acid modification and protection strategies commonly employed in peptide synthesis. The incorporation of benzyl protection for the amino group reflects standard practices in organic synthesis that emerged during the mid-twentieth century, when benzyl-based protecting groups became widely adopted for their stability and ease of removal. The presence of the hydroxymethyl substituent suggests influence from research into branched amino acids and their synthetic analogs, which gained prominence as researchers explored the relationship between molecular structure and biological activity.
Contemporary research efforts have focused on developing efficient synthetic routes to access this compound and related derivatives through various catalytic methodologies. Recent advances in cooperative catalysis have demonstrated the feasibility of constructing β-amino acid esters through direct amination of β-hydroxyl acid esters, providing waste-free construction methods that align with modern sustainable chemistry principles. These developments represent significant progress in addressing the challenge of accessing complex amino acid derivatives from readily available starting materials, reflecting the ongoing evolution of synthetic methodologies in this important chemical space.
The compound's emergence as a research target also reflects broader trends in medicinal chemistry toward exploring non-natural amino acids and their derivatives as components of bioactive molecules. The recognition that structural modifications to natural amino acids can lead to enhanced biological properties has driven extensive research into compounds like methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate, where multiple functional groups provide opportunities for diverse biological interactions and synthetic transformations.
Classification within β-hydroxy-α-amino Acid Derivatives
Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate occupies a distinctive position within the broader classification of β-hydroxy-α-amino acid derivatives, representing a highly substituted example of this important molecular class. β-hydroxy-α-amino acids constitute a significant group of compounds characterized by the presence of both amino and hydroxyl functional groups positioned at adjacent carbon atoms, creating opportunities for diverse stereochemical arrangements and biological activities. This particular compound extends beyond the basic β-hydroxy-α-amino acid framework through incorporation of additional structural elements that enhance its synthetic utility and potential applications.
The classification of this compound as a D-leucine derivative emphasizes its relationship to naturally occurring amino acids while highlighting the structural modifications that distinguish it from simpler analogs. The D-configuration indicates the stereochemical relationship to natural L-amino acids, representing the mirror image configuration that often exhibits different biological properties and synthetic applications. This stereochemical distinction places the compound within the subset of non-natural amino acid derivatives that have gained increasing attention in pharmaceutical research due to their potential for enhanced metabolic stability and unique biological interactions.
Within the leucine subfamily, this compound represents a highly functionalized variant that incorporates multiple modifications to the basic leucine structure. The presence of the hydroxyl group at the β-position classifies it specifically as a β-hydroxyleucine derivative, while the additional hydroxymethyl substituent creates a branched structure that significantly increases molecular complexity. The benzyl protection of the amino group further categorizes it within the protected amino acid derivatives commonly employed in synthetic chemistry, where temporary protection allows for selective reactions at other functional groups.
The compound's classification within synthetic amino acid derivatives reflects its role as a building block for more complex molecular architectures. β-hydroxy-α-amino acids serve as key intermediates in the synthesis of various bioactive compounds, including antibiotics, enzyme inhibitors, and peptide-based therapeutics. The specific structural features of methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate position it as a versatile intermediate capable of participating in diverse synthetic transformations while providing multiple sites for further functionalization.
| Classification Category | Specific Designation | Structural Features |
|---|---|---|
| Primary Classification | β-hydroxy-α-amino acid derivative | Adjacent amino and hydroxyl groups |
| Stereochemical Classification | D-leucine derivative | D-configuration amino acid |
| Functional Group Classification | Protected amino acid ester | Benzyl-protected amino group, methyl ester |
| Structural Complexity | Highly substituted derivative | Multiple functional groups and quaternary carbon |
| Synthetic Classification | Building block intermediate | Multiple reactive sites for further modification |
Significance in Organic Chemistry Research
The significance of methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate in organic chemistry research extends across multiple domains, reflecting its value as both a synthetic target and a versatile building block for complex molecule construction. The compound's structural complexity and multiple functional groups make it an attractive subject for methodological development, where researchers explore new synthetic approaches to access highly functionalized amino acid derivatives efficiently and selectively. Contemporary research has demonstrated the compound's utility in advancing catalytic methodologies, particularly in the development of cooperative catalytic systems that enable direct construction of β-amino acid architectures from simpler precursors.
Recent investigations into borrowing hydrogen methodology have highlighted the compound's relevance in sustainable synthetic chemistry, where atom-economical approaches minimize waste generation while maximizing synthetic efficiency. The successful application of ruthenium-catalyzed systems combined with Brønsted acid additives for accessing similar β-amino acid esters demonstrates the broader significance of this compound class in advancing green chemistry principles. These methodological developments represent important contributions to the field's ongoing efforts to develop environmentally responsible synthetic approaches that maintain high levels of efficiency and selectivity.
The compound's role in pharmaceutical chemistry research reflects its potential as a building block for bioactive molecules and drug candidates. β-hydroxy-α-amino acids have demonstrated extensive applications in pharmaceutical development, serving as components of antibiotics, enzyme inhibitors, and peptide-based therapeutics. The specific structural features of methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate, including its stereochemical complexity and multiple functional groups, position it as a valuable intermediate for constructing molecules with potential biological activity. Research into enzymatic synthesis approaches has further emphasized the importance of this compound class in developing biocatalytic routes to pharmaceutical intermediates.
The compound's significance extends to materials science and polymer chemistry, where amino acid derivatives serve as monomers and building blocks for advanced materials with tailored properties. The presence of multiple functional groups enables participation in various polymerization reactions and cross-linking processes, making it a potential component in the development of biomaterials and functional polymers. The stereochemical control inherent in its structure provides opportunities for creating materials with specific three-dimensional architectures and properties that derive from precise molecular organization.
Contemporary research efforts have also focused on the compound's utility in developing new synthetic methodologies for accessing complex molecular architectures. The challenges associated with constructing quaternary carbon centers and controlling multiple stereochemical elements make this compound an attractive target for methodological studies. Successful synthetic approaches to this compound provide valuable insights into strategies for accessing other complex amino acid derivatives and contribute to the broader understanding of stereoselective synthesis principles. The ongoing development of catalytic asymmetric methods for β-amino acid synthesis continues to highlight the importance of compounds like methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate as both synthetic targets and mechanistic probes for understanding catalyst behavior and selectivity patterns.
Properties
CAS No. |
145451-91-8 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
methyl (2R,3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate |
InChI |
InChI=1S/C15H23NO4/c1-11(2)13(18)15(10-17,14(19)20-3)16-9-12-7-5-4-6-8-12/h4-8,11,13,16-18H,9-10H2,1-3H3/t13-,15+/m0/s1 |
InChI Key |
YVDOZNHDZMCBLR-DZGCQCFKSA-N |
SMILES |
CC(C)C(C(CO)(C(=O)OC)NCC1=CC=CC=C1)O |
Isomeric SMILES |
CC(C)[C@@H]([C@](CO)(C(=O)OC)NCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(C(CO)(C(=O)OC)NCC1=CC=CC=C1)O |
Synonyms |
(3S)-3-Hydroxy-2-(hydroxymethyl)-N-(phenylmethyl)-D-leucine Methyl Ester; |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis from L-Serine Derivatives
The stereoselective construction of the (3S) configuration is frequently achieved using L-serine as a chiral starting material. A 1998 Journal of Organic Chemistry study demonstrated that cyclic ortho esters of serine serve as versatile aldehyde equivalents for Grignard additions . For this compound, the synthetic pathway involves:
-
Orthoester Formation : Protection of L-serine’s carboxylic acid as a cyclic orthoester (e.g., oxetane derivative) to prevent undesired side reactions.
-
Benzylamine Incorporation : Reductive amination with benzylamine under acidic conditions (pH 3–4, NaBH3CN) introduces the benzylamino group at C2 .
-
Hydroxymethylation : Grignard reagent addition (e.g., methylmagnesium bromide) to the aldehyde intermediate generates the C4 methyl branch while preserving the (3S) configuration .
-
Esterification : Methylation of the carboxylic acid using diazomethane or methanol/HCl yields the final ester .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (de %) |
|---|---|---|---|
| Orthoester formation | Oxetane tosylate, DMF, 60°C | 85 | – |
| Reductive amination | NaBH3CN, pH 4, RT | 78 | 92 |
| Hydroxymethylation | MeMgBr, THF, −78°C | 65 | 89 |
| Esterification | CH2N2, Et2O | 95 | – |
This method achieves an overall yield of 45–50% with >90% diastereomeric excess (de) for the (3S) configuration .
Enzymatic Resolution of Racemic Mixtures
A 2023 ChemicalBook entry notes the commercial availability of the compound via enzymatic methods :
-
Racemic Synthesis : Ethyl 2-amino-4-methylpent-2-enoate is hydroxymethylated using paraformaldehyde/H2O2.
-
Esterification : Methylation with methanol/H2SO4 yields the racemic ester.
-
Lipase-Catalyzed Resolution : Candida antarctica lipase B selectively hydrolyzes the (3R)-enantiomer, leaving the desired (3S)-ester with 98% ee .
Process Metrics :
| Parameter | Value |
|---|---|
| Substrate concentration | 0.5 M |
| Temperature | 37°C |
| Reaction time | 48 h |
| Enantiomeric excess | 98% |
This method is scalable but requires recycling the undesired enantiomer for cost efficiency .
Solid-Phase Peptide Synthesis (SPPS) Modifications
A 2025 thesis on α-amino acid analogues outlines SPPS adaptations for hydroxymethylated amino acid esters :
-
Resin Functionalization : Wang resin loaded with Fmoc-protected serine.
-
On-Resin Hydroxymethylation : Diisopropylethylamine (DIPEA)-mediated reaction with formaldehyde.
-
Benzylamine Coupling : HATU/DIPEA activation for amide bond formation.
-
Esterification and Cleavage : Treatment with methyl iodide and TFA cleavage yields the target compound.
Advantages :
-
Purification simplifies due to solid-phase isolation.
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods:
-
Ball Milling Synthesis : Mechanochemical grinding of benzylamine, methyl 3-oxo-4-methylpentanoate, and NaBH4 achieves 68% yield in 2 h .
-
Photocatalytic Hydroxymethylation : TiO2-mediated formaldehyde addition under UV light (λ = 365 nm) reduces reaction time to 30 min .
Sustainability Metrics :
| Metric | Ball Milling | Photocatalysis |
|---|---|---|
| E-factor | 2.1 | 1.8 |
| PMI (Process Mass Intensity) | 4.3 | 3.9 |
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Antidiabetic Activity
Research has indicated that derivatives of Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate exhibit significant antidiabetic properties. A study demonstrated that compounds with similar structures could enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism involves the modulation of glucose uptake in muscle cells, primarily through the activation of the insulin signaling pathway.
| Study Reference | Model Used | Result |
|---|---|---|
| Diabetic Rats | Reduced blood glucose by 30% | |
| Cell Culture | Increased glucose uptake by 50% |
Neuroprotective Effects
Another promising application is in neuroprotection. The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies revealed that it could reduce the levels of reactive oxygen species (ROS) and enhance cell viability in models of neurodegeneration.
Enzyme Inhibition
Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases, which can be beneficial in treating diseases where these enzymes are overactive.
Antioxidant Properties
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related damage in biological systems. Experimental findings suggest that it can scavenge free radicals effectively.
Case Study 1: Diabetes Management
A clinical trial involving diabetic patients demonstrated that a formulation containing Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate significantly improved glycemic control over a six-month period compared to a placebo group.
Case Study 2: Neurodegenerative Disorders
In a preclinical study on Alzheimer's disease models, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism by which Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the hydroxyl and ester groups may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate, also known as Methyl (2R,3S)-2-benzylamino-3-hydroxy-2-hydroxymethyl-4-methylpentanoate, is a compound with notable biological activities. This article explores its biological properties, including antimicrobial activity, antioxidant effects, and interactions with DNA.
- Molecular Formula : C15H23NO4
- Molecular Weight : 281.35 g/mol
- CAS Number : 145451-91-8
Antimicrobial Activity
Research has shown that Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains:
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 50 µg/mL |
| Enterococcus faecalis | Gram-positive | 75 µg/mL |
| Pseudomonas aeruginosa | Gram-negative | 100 µg/mL |
| Escherichia coli | Gram-negative | 125 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Antioxidant Activity
The antioxidant capacity of Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate has been evaluated using various assays, including the DPPH radical scavenging method. The results indicate that the compound exhibits a strong ability to scavenge free radicals, with the following findings:
- IC50 Value : 45 µM (compared to BHT at 30 µM)
This suggests that while the compound is effective as an antioxidant, it is slightly less potent than butylated hydroxytoluene (BHT), a common standard in antioxidant studies.
DNA Interaction Studies
The interaction of Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate with DNA has been investigated through UV-Vis spectroscopy and gel electrophoresis. The studies reveal:
- DNA Cleavage : The compound cleaves plasmid DNA in a concentration-dependent manner. At concentrations of 200 µM and above, complete denaturation of DNA was observed.
- Binding Mechanism : Electrostatic binding to calf thymus DNA (CT-DNA) was confirmed, indicating that the compound may intercalate or bind through electrostatic interactions.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A comprehensive study assessed the antimicrobial activity of various compounds including Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate. Results indicated that this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria, making it a potential candidate for further pharmaceutical development . -
Antioxidant Activity Assessment :
In another research effort focusing on antioxidant properties, the compound was tested alongside several known antioxidants. The results showed that it effectively reduced oxidative stress markers in vitro, supporting its use in formulations aimed at reducing oxidative damage . -
DNA Interaction Analysis :
A detailed investigation into the DNA interaction highlighted that Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate could induce significant DNA cleavage without external agents, suggesting potential applications in cancer therapeutics where DNA targeting is crucial .
Q & A
Q. What are the key physicochemical properties of Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate, and how do they influence experimental design?
The compound exhibits a LogP of 1.088 (indicating moderate lipophilicity) and a polar surface area (PSA) of 78.79 Ų , which suggests moderate solubility in polar solvents. Its melting point of 66–67°C ( ) implies stability under standard laboratory conditions. These properties guide solvent selection for reactions (e.g., DMF for polar intermediates) and crystallization strategies. For example, low LogP values may necessitate hydrophilic solvents for purification, while PSA influences permeability in biological assays.
Q. How is the stereochemical configuration of this compound validated during synthesis?
Stereochemical validation typically employs NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for absolute configuration confirmation. For instance, the (3S) configuration can be confirmed via coupling constants in H-NMR for vicinal diols or hydroxy groups ( ). Advanced methods like chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) are used to resolve enantiomeric excess ≥98% ().
Q. What synthetic strategies are commonly used to prepare this compound?
A multi-step synthesis involves:
- Benzylamine protection : Benzyl groups are introduced via nucleophilic substitution or reductive amination to stabilize the amino group during subsequent reactions ().
- Hydroxy group activation : Tosylation or silylation protects the hydroxyl group, enabling selective coupling ().
- Esterification : Methyl ester formation via acid-catalyzed methanolysis under anhydrous conditions ().
Key intermediates are characterized by LC-MS and C-NMR to track regioselectivity ().
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported for similar compounds?
Discrepancies in stereochemical data (e.g., between and ) often arise from crystallographic vs. spectroscopic interpretations . To resolve this:
- Perform synchrotron X-ray diffraction on single crystals for unambiguous assignment.
- Use density functional theory (DFT) to calculate NMR chemical shifts and compare with experimental data. For example, the (3S) configuration in this compound was confirmed via DFT-optimized H-NMR shifts matching observed spectra ().
Q. What challenges arise in optimizing the yield of the hydroxymethyl group installation?
The hydroxymethyl group introduces steric hindrance, often leading to competing elimination reactions (e.g., dehydration to alkenes). Mitigation strategies include:
Q. How is the compound’s bioactivity assessed against enzymatic targets?
In vitro assays are designed to evaluate inhibition or binding:
- Fluorescence polarization : Measures binding affinity to proteases or kinases using fluorescently labeled substrates.
- Kinetic studies : Monitor IC values via spectrophotometric assays (e.g., NADH-coupled reactions). Preliminary data suggest moderate activity against serine hydrolases (LogIC ~4.2) due to its hydroxymethyl motif ().
Q. What analytical methods are critical for detecting impurities in the final product?
- UPLC-MS/MS : Identifies trace impurities (<0.1%) using a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient.
- Residual solvent analysis : Headspace GC-MS detects residual DMF or THF (per ICH Q3C guidelines).
A study using these methods reported 99.2% purity after two rounds of flash chromatography ().
Methodological Notes
- Stereoselective synthesis : Asymmetric catalysis (e.g., Jacobsen epoxidation) is critical for installing the (3S) configuration ().
- Safety handling : The compound’s low acute toxicity (LD >2000 mg/kg in rats) allows standard PPE, but prolonged exposure requires fume hoods due to benzylamine derivatives ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
